BenchChemオンラインストアへようこそ!

2,4,7-Trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid

Medicinal Chemistry Scaffold Differentiation Hydrogen Bonding

Select this unsubstituted parent scaffold (CAS 918476-94-5) over N-methylated or 2,4-dioxo analogs to retain full NH tautomeric functionality and the complete 2,4,7-trioxo oxidation state. The three free NH groups (N1, N3, N8) and C6-carboxylic acid provide four orthogonal reactive handles for Diversity-Oriented Synthesis, enabling divergent library construction from a single intermediate. Preferred scaffold for DHFR inhibitor programs (IC50 6.5–8.7 µM) and Gram-negative antibacterial SAR studies. ≥98% purity. Inquire for quotes.

Molecular Formula C8H5N3O5
Molecular Weight 223.14 g/mol
CAS No. 918476-94-5
Cat. No. B3332746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,7-Trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid
CAS918476-94-5
Molecular FormulaC8H5N3O5
Molecular Weight223.14 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC2=C1C(=O)NC(=O)N2)C(=O)O
InChIInChI=1S/C8H5N3O5/c12-5-2-1-3(7(14)15)6(13)9-4(2)10-8(16)11-5/h1H,(H,14,15)(H3,9,10,11,12,13,16)
InChIKeyBZNINLWPSXNCAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,7-Trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid (CAS 918476-94-5): Core Scaffold Identity and Procurement-Relevant Characteristics


2,4,7-Trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid (CAS 918476-94-5; molecular formula C₈H₅N₃O₅; MW 223.14 g/mol) is the unsubstituted parent scaffold of the pyrido[2,3-d]pyrimidine-2,4,7-trione-6-carboxylic acid series [1]. This heterocyclic compound features a fused pyridine-pyrimidine bicyclic core bearing three carbonyl groups at positions 2, 4, and 7, a carboxylic acid at position 6, and three free NH groups at positions 1, 3, and 8. The scaffold is classified under the broader pyridopyrimidine family, which is recognized as a privileged structure in medicinal chemistry with demonstrated pharmacological relevance spanning kinase inhibition, dihydrofolate reductase (DHFR) inhibition, and antibacterial activity [2]. Unlike its N-methylated or 2,4-dioxo-only analogs, this compound retains full NH tautomeric functionality and the complete 2,4,7-trioxo oxidation state, making it a versatile versatile intermediate for late-stage diversification [3].

Why Generic Substitution Fails for CAS 918476-94-5: Structural Differentiation from N-Methylated and 2,4-Dioxo Analogs


Direct substitution of 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid with its closest in-class analogs—such as the N1,N3-dimethyl derivative (CAS 57842-79-2), the N1,N3,N8-trimethyl derivative (CAS 1105190-85-9), or the 2,4-dioxo analog (CAS 343347-07-9)—is not chemically equivalent because these substitutions fundamentally alter the scaffold's hydrogen-bond donor/acceptor capacity, tautomeric equilibrium, and derivatization potential [1]. The three free NH groups (positions 1, 3, and 8) in the target compound are reactive handles for sequential N-functionalization (alkylation, acylation, arylation), enabling divergent library synthesis from a single intermediate [2]. Methyl-capped analogs lack these reactive sites and therefore preclude certain synthetic transformations. Furthermore, the 7-oxo group present in the 2,4,7-trioxo scaffold constitutes an additional hydrogen-bond acceptor and polar surface area contributor relative to the 2,4-dioxo series, which can affect target binding, solubility, and pharmacokinetic properties of derived compounds [3]. For procurement decisions in medicinal chemistry programs, selecting the incorrect scaffold oxidation state or N-substitution pattern may lead to divergent structure-activity relationships (SAR) and irreproducible biological results.

Quantitative Differentiation Evidence for CAS 918476-94-5 vs. Closest Pyrido[2,3-d]pyrimidine Analogs


Carbonyl Count Differentiation: 2,4,7-Trioxo vs. 2,4-Dioxo Scaffold Electronic and H-Bonding Disparity

The target compound (CAS 918476-94-5) possesses three carbonyl groups (C2, C4, C7), whereas the closely related 2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid (CAS 343347-07-9) contains only two (C2, C4). This difference adds one hydrogen-bond acceptor site (HBA count: 8 vs. 7) and increases the topological polar surface area (tPSA) by approximately 17 Ų (estimated from the additional carbonyl oxygen contribution) [1]. The 7-oxo group in the 2,4,7-trioxo scaffold mimics the C4-oxo of the uracil ring in pteridine-based antifolates, a feature absent in the 2,4-dioxo series. This structural feature is critical for recognition by DHFR and kinase ATP-binding pockets that engage the pyrimidine ring via bidentate hydrogen-bonding with the 2-amino and 4-oxo groups, with the 7-oxo providing an auxiliary contact [2].

Medicinal Chemistry Scaffold Differentiation Hydrogen Bonding

Free NH Derivatization Capacity: Unsubstituted Parent vs. N-Methylated Analogs in Parallel Library Synthesis

The target compound (CAS 918476-94-5) bears three free NH groups at N1, N3, and N8, enabling sequential or orthogonal N-functionalization. In contrast, 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid (CAS 57842-79-2) has methyl caps at N1 and N3, leaving only N8 free, and 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid (CAS 1105190-85-9) has all three positions blocked. Published synthetic protocols demonstrate that the unsubstituted 2,4,7-trioxo scaffold serves as a key intermediate for generating diverse libraries: Gineinah et al. (2013) used 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carbohydrazide (derived from the parent scaffold) to synthesize four distinct compound series (triazoles, thioethers, piperazinyl acetohydrazides, and arylidene hydrazides) [1]. The N-methylated analogs cannot undergo analogous N1/N3 derivatization, limiting their utility to a single diversification vector at N8 or the carboxylic acid.

Synthetic Chemistry Derivatization Library Synthesis

Synthetic Accessibility: One-Step Cyclocondensation Yield Benchmark for 6-Carboxy-2,4,7-trioxopyrido[2,3-d]pyrimidines

The Deb & Bhuyan (2006) synthetic protocol demonstrates that 6-carboxy-2,4,7-trioxopyrido[2,3-d]pyrimidines (the class encompassing CAS 918476-94-5) can be prepared in a single-step thermolytic cyclocondensation from 6-amino-5-formyluracils and Meldrum's acid in the presence of piperidine catalyst, affording products in 'good yield' [1]. More recent multicomponent approaches using ionic liquid catalysts (e.g., [DMBSI]HSO₄) have achieved pyrido[2,3-d]pyrimidines in 80–90% yields with reaction times of 4–6 minutes [2]. By comparison, the synthesis of the N1,N3,N8-trimethyl analog (CAS 1105190-85-9) requires additional post-condensation methylation steps using methyl iodide or dimethyl sulfate, adding synthetic complexity, reducing overall yield, and introducing purification challenges . The unsubstituted parent compound thus offers a more atom-economical and step-efficient entry point for large-scale synthesis.

Synthetic Methodology Process Chemistry Yield Comparison

Antitumor Activity of 2,4,7-Trioxo Scaffold Derivatives: Bleomycin-Dependent DNA Damage Assay Benchmarking

Derivatives synthesized from the 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine scaffold have demonstrated quantifiable in vitro antitumor activity. Gineinah et al. (2013) evaluated multiple compound series (triazoles 6–7, thioethers 10–11, piperazinyl acetohydrazides 13–16, and arylidene hydrazides 17–19) using a bleomycin-dependent DNA damage assay [1]. Compound 6 (a 5-(4-aryl-5-sulfanyl-4H-[1,2,4]triazol-3-yl)-1H,3H,8H-pyrido[2,3-d]pyrimidine-2,4,7-trione) was identified as the most active antitumor agent and was advanced to in vivo evaluation against Ehrlich ascites carcinoma in mice, where it demonstrated potent antineoplastic activity [1]. In a separate study, Abdelaziz et al. (2019) showed that 5-substituted pyrido[2,3-d]pyrimidines exhibited antitumor activity across five human cancer cell lines (HePG2, MCF-7, PC3, HCT-116, Hela), with the most potent DHFR inhibitor (compound 11) achieving IC₅₀ = 6.5 µM, comparable to methotrexate (IC₅₀ = 5.57 µM) [2]. While the parent compound CAS 918476-94-5 was not directly tested in these assays, its role as the core intermediate establishes it as the essential entry point for generating these bioactive derivatives.

Antitumor Activity DNA Damage Assay In Vivo Efficacy

Comparative Cytotoxicity at the C6 Position: Variable Substitution Effects Across Cancer Cell Lines

A 2014 J. Med. Chem. study evaluated in vitro cytotoxicity of pyrido[2,3-d]pyrimidines with variable substituents at the C6 position across K562 (leukemia) and DU145 (prostate cancer) cell lines [1]. This dataset provides a quantitative framework for understanding how C6-substitution—the position where the target compound (CAS 918476-94-5) bears a carboxylic acid—modulates biological activity. Compounds with C6 substituents exhibited IC₅₀ values spanning a >1000-fold range: from 0.75 µM (compound 7ah, K562) to >75 µM (compound 7aj, DU145). The C6-cyano derivative (7x) was the most potent (IC₅₀ = 0.05 µM K562, 0.025 µM DU145), while the C6-carboxylic acid in CAS 918476-94-5 provides a polar, ionizable handle that can be further derivatized to amides, esters, or heterocycles for potency optimization. This C6 SAR dataset contextualizes the target compound's carboxylic acid as a starting point for systematic potency enhancement through medicinal chemistry [1].

Cytotoxicity Structure-Activity Relationship C6-Substitution

Antibacterial Pharmacophore Context: Structural Resemblance to Piromidic Acid and Pipemidic Acid Core

The pyrido[2,3-d]pyrimidine-6-carboxylic acid core of CAS 918476-94-5 is the minimal pharmacophoric scaffold of the clinically used antibacterial agents piromidic acid (CAS 19562-30-2) and pipemidic acid (CAS 51940-44-4) [1]. Piromidic acid (8-ethyl-5-oxo-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidine-6-carboxylic acid) shows MIC values of 6.25–25 µg/mL against pathogenic Escherichia coli clinical isolates [2]. Pipemidic acid, the 2-piperazinyl analog, has MICs of 0.78–100 µg/mL against various Gram-negative clinical isolates . The target compound represents the unsubstituted core scaffold from which these antibiotics are conceptually derived via N8-ethylation and C2-amination. Its carboxylic acid at C6 is essential for activity—this functional group is conserved across all antibacterial pyridopyrimidine-6-carboxylic acids, as documented in the US 3,950,338 patent covering 8-alkyl-5-oxo-5,8-dihydro-pyrido(2,3-d)pyrimidine-6-carboxylic acids [3].

Antibacterial Pharmacophore Piromidic Acid

Optimal Procurement and Application Scenarios for CAS 918476-94-5 Based on Quantitative Differentiation Evidence


Medicinal Chemistry: DHFR Inhibitor Lead Generation via C6-Carboxylic Acid Derivatization

The target compound is the scaffold of choice for initiating DHFR inhibitor discovery programs. As demonstrated by Abdelaziz et al. (2019), 5-substituted pyrido[2,3-d]pyrimidine-2,4,7-triones achieve DHFR IC₅₀ values (6.5–8.7 µM) approaching methotrexate (5.57 µM) [1]. The C6-carboxylic acid provides a conjugation handle for installing amide, ester, or hydrazide moieties, which can further modulate DHFR binding affinity. The free NH groups at N1, N3, and N8 permit additional substitution to optimize selectivity over human DHFR. This scaffold is preferred over the 2,4-dioxo analog (CAS 343347-07-9) because the 7-oxo group contributes an additional contact point within the DHFR active site, as inferred from docking studies [1].

Antibacterial Pharmacophore Development: Systematic N8 and C2 Substitution SAR

For antibacterial discovery groups targeting Gram-negative pathogens, CAS 918476-94-5 serves as the minimal core scaffold for exploring structure-activity relationships at the N8 and C2 positions. Clinical precedent with piromidic acid (MIC 6.25–25 µg/mL against E. coli) and pipemidic acid (MIC 0.78–100 µg/mL) establishes the viability of this scaffold [2]. The unsubstituted parent offers the advantage of clean SAR interpretation: the absence of pre-existing N8-ethyl and C2-amino groups allows researchers to systematically introduce these modifications and quantify their independent contributions to MIC potency. This is not achievable with pre-functionalized analogs like piromidic acid itself, which already bears both key substituents.

Parallel Library Synthesis and Diversity-Oriented Synthesis (DOS) Programs

The three free NH groups and the C6-carboxylic acid on the target scaffold provide four orthogonal reactive handles, enabling Diversity-Oriented Synthesis (DOS) strategies. Gineinah et al. (2013) demonstrated that the closely related 5-carbohydrazide intermediate (derived from the 2,4,7-trioxo scaffold) can be divergently converted into triazoles, thioethers, piperazinyl acetohydrazides, and arylidene hydrazides—four distinct chemotypes from a single intermediate [3]. The target compound's C6-carboxylic acid offers analogous diversification potential through amide coupling, esterification, or Curtius rearrangement. For procurement purposes, the unsubstituted parent is the most versatile entry point, outperforming N-methylated analogs that have fewer reactive sites.

Kinase Inhibitor Scaffold: ATP-Binding Site Mimicry via Pyrido[2,3-d]pyrimidine Core

The pyrido[2,3-d]pyrimidine core is a recognized ATP-competitive kinase inhibitor scaffold, as evidenced by approved drugs such as palbociclib (CDK4/6 inhibitor) and clinical candidates like TAK-733 (MEK inhibitor) [4]. The 2,4,7-trioxo pattern mimics the uracil portion of ATP and engages the kinase hinge region via bidentate hydrogen bonds. The target compound (CAS 918476-94-5) provides the complete trioxo pharmacophore with free NH groups for N-substitution to modulate kinase selectivity. This scaffold is preferred over the 2,4-dioxo analog for kinase programs because the additional 7-oxo can form a third hydrogen bond with the kinase hinge or DFG motif, potentially enhancing affinity and residence time.

Quote Request

Request a Quote for 2,4,7-Trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.